(2R,|AS)-GC376
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H30N3NaO8S |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
sodium;(2R)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17+,20?;/m0./s1 |
InChI Key |
BSPJDKCMFIPBAW-KFITZLAOSA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Validation & Comparative
A Comparative Analysis of GC376 and Boceprevir as Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent protease inhibitors, GC376 and boceprevir. Initially developed for distinct viral targets, both compounds have demonstrated inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19. This document outlines their respective mechanisms of action, presents a quantitative comparison of their inhibitory efficacy, details the experimental protocols for key assays, and provides visualizations of their operational pathways.
Introduction
GC376 is a dipeptide-based prodrug that acts as a broad-spectrum inhibitor of coronavirus 3C-like proteases (3CLpro). It was initially investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats.[1][2] Its active form, GC373, is a potent covalent inhibitor of the viral main protease.[2]
Boceprevir is a ketoamide-based serine protease inhibitor. It was one of the first direct-acting antiviral agents approved for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[3][4] Boceprevir functions by reversibly and covalently binding to the active site of the HCV NS3/4A protease, an enzyme crucial for viral replication.[3][5] Subsequent research has revealed its inhibitory potential against the main protease of SARS-CoV-2.[1][6]
Mechanism of Action
Both GC376 and boceprevir target viral proteases essential for the viral life cycle, albeit with different primary targets and specificities.
GC376 is a prodrug that is intracellularly converted to its active aldehyde form, GC373. This active form then targets the catalytic cysteine residue (Cys145) in the active site of the coronavirus main protease (Mpro). The interaction proceeds via a two-step mechanism: an initial rapid binding followed by the formation of a reversible covalent bond, effectively blocking the protease's ability to cleave the viral polyprotein.[3][7] This disruption of polyprotein processing is critical for inhibiting viral replication.[1]
Boceprevir was designed to inhibit the HCV NS3/4A serine protease. It forms a reversible covalent bond with the catalytic serine residue (Ser139) in the enzyme's active site.[6] This action prevents the cleavage of the HCV polyprotein into functional viral proteins.[5][8] In the context of SARS-CoV-2, boceprevir has been shown to inhibit the main protease (Mpro), which is a cysteine protease. It is believed to form a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[6]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and cytotoxicity of GC376 and boceprevir against SARS-CoV-2 and its main protease.
Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Main Protease (Mpro)
| Inhibitor | IC50 (μM) | Ki (μM) | Assay Type | Source |
| GC376 | 0.15 | 0.0599 | FRET | [3][4] |
| Boceprevir | 8.0 | 1.18 | FRET | [3][4] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vitro Antiviral Activity against SARS-CoV-2
| Inhibitor | EC50 (μM) | Cell Line | Assay Type | Source |
| GC376 | 0.70 | Vero | Cytopathic Effect (CPE) | [4] |
| GC376 | <3 | Calu-3 | Viral Yield Reduction | [9] |
| GC376 | 0.7013 | Caco-2 | Viral RNA Reduction | [9] |
| Boceprevir | 15.57 | Vero | Cytopathic Effect (CPE) | [4] |
| Boceprevir | >20 | Calu-3 | Viral Yield Reduction | [9] |
| Boceprevir | 36.31 | Caco-2 | Viral RNA Reduction | [9] |
EC50: Half-maximal effective concentration.
Table 3: Cytotoxicity of GC376 and Boceprevir
| Inhibitor | CC50 (μM) | Cell Line | Assay Type | Source |
| GC376 | >100 | Vero | MTT | [3][10] |
| GC376 | >100 | A549 | MTT | [3][10] |
| GC376 | >100 | Huh-7 | MTT | [3][10] |
| Boceprevir | >100 | Vero | MTT | [3][10] |
| Boceprevir | >100 | A549 | MTT | [3][10] |
| Boceprevir | >100 | Huh-7 | MTT | [3][10] |
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 main protease (Mpro).
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (GC376, boceprevir)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of SARS-CoV-2 Mpro to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a defined period (e.g., 60 minutes) using a fluorescence plate reader.
-
The rate of substrate cleavage is determined by the increase in fluorescence over time.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE)
This assay determines the ability of a compound to inhibit the virus-induced cytopathic effect in cultured cells.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
Test compounds (GC376, boceprevir)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or absorbance
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with a pre-titered amount of SARS-CoV-2 (at a specific multiplicity of infection, MOI). Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the virus-only and no-virus controls.
-
Determine the EC50 value by fitting the dose-response curve.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iqb.rutgers.edu [iqb.rutgers.edu]
- 4. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 5. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Vidarabine Cross-Resistance in Antiviral Therapy
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral cross-resistance is paramount in the quest for effective therapeutic strategies. This guide provides an objective comparison of Vidarabine's performance against other antiviral agents, supported by available experimental data, to aid in the development of next-generation treatments for herpes simplex virus (HSV) and other viral infections.
Vidarabine, also known as Ara-A, is a purine nucleoside analog that has demonstrated activity against a range of DNA viruses. Its mechanism of action hinges on its phosphorylation by cellular kinases into its active triphosphate form, which then selectively inhibits viral DNA polymerase, a critical enzyme for viral replication.[1] This guide delves into the cross-resistance profile of Vidarabine, offering a valuable resource for navigating the complexities of antiviral drug selection and development.
Comparative Analysis of Antiviral Cross-Resistance
The emergence of drug-resistant viral strains poses a significant challenge in clinical practice. Understanding the cross-resistance patterns between different antiviral agents is crucial for effective patient management and for the development of novel therapies that can overcome existing resistance mechanisms.
| Antiviral Agent | Viral Target | Mechanism of Resistance | Cross-Resistance with Vidarabine |
| Acyclovir | Thymidine Kinase (TK) / DNA Polymerase | Mutations in the viral TK gene (most common) or DNA polymerase gene.[2][3] | Generally no cross-resistance in TK-deficient mutants. [1] Cross-resistance can occur in cases of DNA polymerase mutations.[2] |
| Foscarnet | DNA Polymerase | Mutations in the viral DNA polymerase gene.[2] | Potential for cross-resistance. [2] Both drugs target the viral DNA polymerase, and certain mutations can confer resistance to both. |
| Ganciclovir | UL97 Phosphotransferase / DNA Polymerase | Mutations in the viral UL97 gene (for CMV) or DNA polymerase gene. | Information on direct cross-resistance with Vidarabine is limited, but mutations in the DNA polymerase could potentially lead to cross-resistance. |
| Cidofovir | DNA Polymerase | Mutations in the viral DNA polymerase gene. | Potential for cross-resistance due to the shared target enzyme. |
Experimental Protocols
The evaluation of antiviral cross-resistance relies on robust in vitro assays. The following are generalized methodologies for key experiments cited in the literature.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of viruses to antiviral drugs.
-
Cell Culture: Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV) are prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a standardized amount of the viral isolate (wild-type or resistant mutant) to produce a countable number of plaques.
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the antiviral agent being tested.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Genotypic Analysis of Resistance
Identifying the specific mutations responsible for drug resistance is crucial for understanding cross-resistance patterns.
-
Viral DNA Extraction: DNA is extracted from the viral isolate.
-
PCR Amplification: The gene encoding the drug target (e.g., thymidine kinase or DNA polymerase) is amplified using specific primers.
-
DNA Sequencing: The amplified PCR product is sequenced to identify any mutations compared to the wild-type virus sequence.
Visualizing Resistance Mechanisms
The following diagrams illustrate the key concepts related to Vidarabine's mechanism of action and its cross-resistance profiles.
References
Synergistic Antidepressant Effects of (2R,6R)-hydroxynorketamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic antidepressant-like effects of (2R,6R)-hydroxynorketamine (HNK) when combined with a metabotropic glutamate receptor 2/3 (mGlu2/3) antagonist. (2R,6R)-HNK, a metabolite of ketamine, has emerged as a promising rapid-acting antidepressant candidate with a distinct mechanism of action from its parent compound, notably lacking NMDA receptor antagonism.[1][2][3] This guide summarizes key experimental findings, details the methodologies employed, and visualizes the proposed signaling pathways to support further research and drug development in the field of neuropsychopharmacology.
Quantitative Data Summary
The following table summarizes the key findings from a preclinical study investigating the synergistic antidepressant-like effects of (2R,6R)-HNK and the mGlu2/3 receptor antagonist, LY341495, in the mouse Forced Swim Test (FST). The data clearly demonstrates that the combination of sub-therapeutic doses of both compounds produces a significant antidepressant-like effect, as measured by a reduction in immobility time.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle (Saline) | - | ~130 ± 10 | - |
| (2R,6R)-HNK | 1 | ~125 ± 12 | Not Significant |
| LY341495 | 0.1 | ~135 ± 15 | Not Significant |
| (2R,6R)-HNK + LY341495 | 1 + 0.1 | ~75 ± 8 | p < 0.01 |
Note: The data presented is an approximate representation based on graphical data from the cited literature. For precise values, please refer to the original publication.
Experimental Protocols
The primary experimental model used to evaluate the antidepressant-like effects in the cited studies is the Forced Swim Test (FST) in mice.
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water. A decrease in immobility time is indicative of an antidepressant-like effect.
Apparatus:
-
A transparent glass or plastic cylinder (typically 25 cm high, 10 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.
-
Drug Administration:
-
(2R,6R)-HNK (1 mg/kg), LY341495 (0.1 mg/kg), the combination of both, or a vehicle (saline) are administered via intraperitoneal (i.p.) injection.
-
The test is conducted at two time points post-injection: 1 hour and 24 hours, to assess both rapid and sustained effects.
-
-
Forced Swim Test:
-
Each mouse is gently placed into the cylinder of water for a 6-minute session.
-
The entire session is typically recorded for later analysis.
-
The key behavioral parameter measured is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
The duration of immobility is scored by a trained observer who is blind to the treatment conditions.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the different treatment groups.
-
Signaling Pathways and Mechanisms of Action
The antidepressant effects of (2R,6R)-HNK are understood to be mediated, at least in part, through the modulation of glutamatergic signaling, specifically involving the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] The synergistic effect observed with an mGlu2/3 receptor antagonist suggests a convergence of these pathways.
Proposed Synergistic Mechanism:
The following diagram illustrates the proposed signaling pathway for the synergistic antidepressant-like effect of (2R,6R)-HNK and an mGlu2/3 receptor antagonist.
Caption: Synergistic action of (2R,6R)-HNK and mGlu2/3 antagonist.
Experimental Workflow:
The following diagram outlines the general workflow of the preclinical experiments described in this guide.
Caption: Workflow for evaluating synergistic antidepressant effects.
References
Comparative Analysis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, a Novel MEK1/2 Inhibitor
This guide provides a comparative analysis of the novel research compound (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, henceforth referred to as Compound A, against other well-established MEK1/2 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway.
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention. Compound A is a potent and selective allosteric inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2.
Quantitative Comparison of MEK Inhibitors
The following table summarizes the in vitro potency of Compound A in comparison to other known MEK inhibitors, Trametinib and Selumetinib. The data presented are representative values obtained from biochemical and cell-based assays.
| Compound | Target(s) | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) |
| Compound A | MEK1, MEK2 | 1.5 nM (MEK1), 2.0 nM (MEK2) | 10 nM (A375 cells) |
| Trametinib | MEK1, MEK2 | 0.92 nM (MEK1), 1.8 nM (MEK2) | 0.4 nM (A375 cells) |
| Selumetinib | MEK1, MEK2 | 14 nM (MEK1), 12 nM (MEK2) | 27 nM (A375 cells) |
Signaling Pathway Inhibition
The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the point of intervention for Compound A and other MEK inhibitors. These inhibitors bind to an allosteric pocket on the MEK1/2 enzymes, preventing RAF-mediated phosphorylation and subsequent activation of ERK.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. MEK1 Biochemical Activity Assay (LanthaScreen™ Kinase Assay)
This assay quantifies the enzymatic activity of MEK1 and its inhibition by Compound A.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a GFP-tagged ERK1 substrate by MEK1. A terbium-labeled anti-phospho-ERK1 antibody binds to the phosphorylated product, bringing the terbium donor and GFP acceptor into proximity, resulting in a FRET signal.
-
Procedure:
-
A kinase reaction is set up containing recombinant active MEK1 enzyme, ATP, and a GFP-ERK1 substrate in a kinase buffer.
-
Compound A is added in a 10-point, 3-fold serial dilution.
-
The reaction is incubated at room temperature for 60 minutes.
-
A solution of terbium-labeled anti-phospho-ERK1 antibody in TR-FRET dilution buffer is added to stop the reaction.
-
The plate is incubated for another 60 minutes at room temperature to allow for antibody binding.
-
The TR-FRET signal is read on a fluorescence plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
The ratio of emission at 520 nm to 495 nm is calculated, and the data are normalized to controls to determine the IC50 value.
-
2. Cell-Based Proliferation Assay (A375 Melanoma Cell Line)
This assay measures the effect of Compound A on the proliferation of a cancer cell line with a known BRAF V600E mutation, which leads to constitutive activation of the MAPK pathway.
-
Principle: Cell viability is assessed using a resazurin-based reagent (e.g., CellTiter-Blue®). Viable, metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin. The fluorescence intensity is directly proportional to the number of living cells.
-
Procedure:
-
A375 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing Compound A in a 10-point, 3-fold serial dilution.
-
The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
The CellTiter-Blue® reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for an additional 1-4 hours.
-
Fluorescence is measured using a plate reader with an excitation of 560 nm and an emission of 590 nm.
-
The data are normalized to vehicle-treated controls to calculate the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for the cell-based proliferation assay.
Safety Operating Guide
Navigating the Safe Disposal of (2R,AS)-GC376 in a Laboratory Setting
Ensuring the proper disposal of investigational compounds like (2R,AS)-GC376 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount to protect both personnel and the ecosystem. This guide provides a procedural framework for the safe handling and disposal of (2R,AS)-GC376, drawing from general principles of laboratory safety and hazardous waste management.
Core Principles of Chemical Waste Management
The disposal of any chemical agent, including (2R,AS)-GC376, should always be approached with the understanding that it may possess hazardous properties. Therefore, it is essential to handle it as though it is capable of transmitting infectious diseases and to follow universal precautions.[1] Chemical compounds and their associated waste should be segregated based on compatibility and disposed of through authorized waste disposal services.[2] It is crucial to never dispose of hazardous wastes by evaporation, in the sewer, or in regular trash.[3]
Quantitative Data for Waste Segregation
While specific quantitative disposal parameters for (2R,AS)-GC376 are not publicly available, general laboratory waste streams can be categorized as follows. Proper segregation is key to safe and compliant disposal.
| Waste Stream Category | Description of Waste | Recommended Container | Disposal Method |
| Solid Chemical Waste | Non-sharp items contaminated with (2R,AS)-GC376, such as gloves, bench paper, and empty vials. | Labeled, sealed plastic bag or container. | Collection by a licensed hazardous waste disposal service.[4] |
| Liquid Chemical Waste | Solutions containing (2R,AS)-GC376, including unused stock solutions and experimental media. | Leak-proof, sealable, and chemically compatible container. | Collection by a licensed hazardous waste disposal service.[3][5] |
| Sharps Waste | Needles, syringes, and other sharp instruments contaminated with (2R,AS)-GC376. | Puncture-resistant, sealable sharps container. | Collection by a specialized medical or hazardous waste disposal service.[6][7] |
| Contaminated Labware | Glassware and plasticware that have come into direct contact with (2R,AS)-GC376. | Designated and labeled containers for chemical waste. | Decontamination via appropriate methods or disposal as solid chemical waste. |
Experimental Protocol: General Spill Cleanup
In the event of a spill of (2R,AS)-GC376, the following general procedure should be followed:
-
Ensure Personal Safety : Immediately alert others in the area and ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[1][2]
-
Contain the Spill : Prevent the spill from spreading by using absorbent materials.[5]
-
Decontaminate the Area : Clean the surface thoroughly to remove any residual contamination.[5] For general surface disinfection, a solution like SoChlor DST, which combines a detergent with a chlorine-based disinfectant, can be effective.[8] Peracetic acid (PAA) dry fogging is another method that has been shown to be effective for decontaminating various surfaces in healthcare settings.[9]
-
Dispose of Cleanup Materials : All materials used for cleanup, including absorbent pads and wipes, should be placed in a sealed container and disposed of as hazardous waste.[3]
Logical Workflow for (2R,AS)-GC376 Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of waste generated from research involving (2R,AS)-GC376.
References
- 1. beaufort.tricare.mil [beaufort.tricare.mil]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. cdn.origene.com [cdn.origene.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling (2R, |AS)-GC376
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like (2R, |AS)-GC376 is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling (2R, |AS)-GC376, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on available safety data for the compound and its common solvent, Dimethyl Sulfoxide (DMSO).
| PPE Category | Item | Specification/Recommendation | Rationale |
| Hand Protection | Gloves | Primary: Butyl rubber gloves.Secondary (double gloving): Nitrile gloves as an outer layer. | GC376 is often dissolved in DMSO, which can readily penetrate many common glove materials. Butyl rubber offers superior resistance to DMSO. Double gloving with nitrile provides an additional protective barrier. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes of GC376 solutions or accidental contact with the powder form of the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Prevents contamination of personal clothing and skin contact with the compound. |
| Respiratory Protection | Air-purifying Respirator with Organic Vapor Cartridge | NIOSH-approved respirator. | Recommended when handling the powder form of GC376 outside of a certified chemical fume hood to prevent inhalation of fine particles. Also provides protection against DMSO vapors. |
Experimental Workflow for Safe Handling
A systematic approach to handling (2R, |AS)-GC376 is crucial for minimizing exposure risk. The following diagram outlines the key steps and decision points for researchers.
Operational and Disposal Plans
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by ensuring it is clean, uncluttered, and properly ventilated. If a chemical fume hood is not available when handling the powder, a NIOSH-approved respirator with an organic vapor cartridge should be used.
-
Weighing: When weighing the solid form of GC376, use an analytical balance within a ventilated enclosure or a chemical fume hood to minimize the risk of inhaling airborne particles.
-
Solution Preparation: As GC376 is often dissolved in DMSO, be aware that DMSO can facilitate the absorption of other chemicals through the skin. Handle the solution with care, using the recommended butyl rubber gloves.
-
Spill Response: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
Proper disposal of (2R, |AS)-GC376 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any solid GC376 waste, including contaminated weighing paper and absorbent materials from spills, in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of GC376, particularly those containing DMSO, should be collected in a designated, leak-proof waste container. Do not dispose of these solutions down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated waste bag and disposed of according to your institution's hazardous waste procedures.
-
Labeling and Storage: All waste containers must be clearly labeled with the contents, including the name of the compound and any solvents used. Store waste in a designated, well-ventilated area away from incompatible materials until it can be collected by your institution's environmental health and safety department. Always follow your local and institutional regulations for hazardous waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
